5-Benzyloxy Substitution Enhances CYP3A4 Inhibitory Potency by >100-Fold Compared to Parent Scaffold
In a structure-activity relationship study of benzodioxole derivatives as CYP3A4 inhibitors, the 5-benzyloxy-substituted analog 5-(benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole (compound 18) achieved an IC50 of 0.086 μM against human CYP3A4, compared to the parent natural product dillapiol which exhibited an IC50 of 9.2 μM in the same assay system [1]. This represents a 106-fold improvement in potency attributable to the 5-benzyloxy substitution pattern combined with the 6-substituent modification. The ortho-chloro analog (8f) within the same 5-(benzyloxy-6-(2-propenyl))benzo[d][1,3]dioxole series showed 86-fold activity relative to dillapiol, indicating that specific substitution at the 5-position with benzyloxy is a critical determinant of CYP3A4 inhibitory potency [1].
| Evidence Dimension | CYP3A4 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.086 μM (compound 18, 5-benzyloxy-6-(3-phenylsulfonyl)propyl analog) |
| Comparator Or Baseline | Dillapiol: IC50 = 9.2 μM; ortho-chloro analog 8f: 86× activity relative to dillapiol |
| Quantified Difference | 106-fold more potent than dillapiol |
| Conditions | Human CYP3A4 enzyme inhibition assay |
Why This Matters
This quantitative potency differential demonstrates that the 5-benzyloxy substitution pattern is non-substitutable for applications requiring potent CYP3A4 modulation or synergist activity in insecticide formulations.
- [1] Carballo-Arce AF, Raina V, Liu S, et al. Potent CYP3A4 Inhibitors Derived from Dillapiol and Sesamol. ACS Omega. 2019;4(6):10915-10920. PMC6648837. View Source
